molecular formula C11H23BrS B186534 11-Bromo-1-undecanethiol CAS No. 116129-34-1

11-Bromo-1-undecanethiol

Cat. No. B186534
M. Wt: 267.27 g/mol
InChI Key: IKVISLWYYHGTTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09403852B2

Procedure details

11-Bromo-1-undecanethiol was synthesized in two steps (see FIG. 11). First, 11-bromo-1-undecene (5.0 g) was converted to a thioacetate by reacting with AiBN (1.5 g) and thioacetic acid (10 mL) in toluene (50 mL). The reaction was run under Ar and refluxed for 2 h. The solution was washed with excess water and the toluene removed by rotary evaporation. The thioacetate was converted into a thiol by exposing the 11-bromo-1-undecanethioacetate to dry HCl. Acetyl chloride (6 mL) was added dropwise to dry methanol in an ice bath under Ar. The solution was allowed to warm to room temperature and the reaction progressed for approximately 6 h. Methylene chloride and water were added and the methylene chloride layer was washed several times with water. The solvent was removed by rotary evaporation.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH:11]=[CH2:12].C([O-])(=[S:15])C.C(O)(=S)C>C1(C)C=CC=CC=1>[Br:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][SH:15]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
BrCCCCCCCCCC=C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=S)[O-]
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)(=S)O
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 2 h
Duration
2 h
WASH
Type
WASH
Details
The solution was washed with excess water
CUSTOM
Type
CUSTOM
Details
the toluene removed by rotary evaporation
ADDITION
Type
ADDITION
Details
Acetyl chloride (6 mL) was added dropwise to dry methanol in an ice bath under Ar
ADDITION
Type
ADDITION
Details
Methylene chloride and water were added
WASH
Type
WASH
Details
the methylene chloride layer was washed several times with water
CUSTOM
Type
CUSTOM
Details
The solvent was removed by rotary evaporation

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
BrCCCCCCCCCCCS

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.